molecular formula C20H20O5 B12901581 (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran

Cat. No.: B12901581
M. Wt: 340.4 g/mol
InChI Key: DXYHWNRPKQKFAS-WAYWQWQTSA-N
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Description

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran core substituted with a methoxy group and a trimethoxystyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding reduced benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a lead compound for the development of new therapeutic agents targeting various diseases .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and signaling pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran stands out due to its unique combination of a benzofuran core and a trimethoxystyryl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

4-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran

InChI

InChI=1S/C20H20O5/c1-21-16-9-13(10-17-15(16)7-8-25-17)5-6-14-11-18(22-2)20(24-4)19(12-14)23-3/h5-12H,1-4H3/b6-5-

InChI Key

DXYHWNRPKQKFAS-WAYWQWQTSA-N

Isomeric SMILES

COC1=CC(=CC2=C1C=CO2)/C=C\C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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